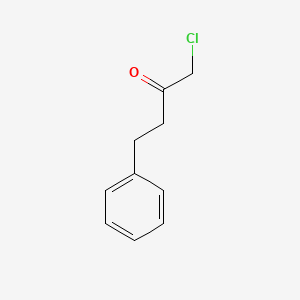

1-Chloro-4-phenyl-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXNFZYATAMYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448369 | |

| Record name | 1-chloro-4-phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-80-1 | |

| Record name | 1-chloro-4-phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Significance Within Modern Chemical Transformations

1-Chloro-4-phenyl-2-butanone is a bifunctional compound, possessing two reactive sites: a carbonyl group and a carbon-chlorine bond at the alpha position. This dual reactivity is the cornerstone of its strategic importance in organic synthesis. The chlorine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide array of functional groups, making it a valuable precursor for diverse molecular architectures.

The compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. smolecule.com Its structure is particularly well-suited for the construction of heterocyclic compounds, which are core scaffolds in many biologically active molecules. researchgate.net Research has shown that α-haloketones are essential precursors for complex nitrogen-, sulfur-, and oxygen-containing heterocycles. researchgate.net The presence of two adjacent electrophilic centers—the α-halocarbon and the carbonyl carbon—renders it a pivotal precursor for the synthesis of a wide spectrum of these heterocyclic systems. researchgate.net

Furthermore, this compound and its derivatives are instrumental in stereoselective synthesis. For instance, the chiral derivative, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone, is a crucial intermediate in the synthesis of pharmaceutically important compounds. google.comgoogle.com It can be stereoselectively reduced to form the corresponding chlorohydrin, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-(2S)-butanol, which is a precursor for antiviral agents. google.comgoogle.com

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO | smolecule.comsigmaaldrich.com |

| Molecular Weight | 182.65 g/mol | sigmaaldrich.com |

| CAS Number | 20845-80-1 | smolecule.com |

| Structure | A four-carbon butanone chain with a phenyl group at the 4th position and a chlorine atom at the 1st position. | smolecule.com |

Historical Context of Halogenated Ketones in Synthetic Methodologies

The utility of halogenated ketones in organic synthesis is not a recent discovery but is built upon a rich historical foundation. For over a century, chemists have recognized the value of placing a halogen atom adjacent to a carbonyl group to facilitate a variety of synthetic transformations. acs.org The chemistry of α-halogenated ketones, in particular, has been extensively studied and documented, establishing them as versatile starting materials for creating more elaborate organic structures. acs.org

One of the earliest and most classic examples illustrating the reactivity of methyl ketones with halogens is the haloform reaction, with significant reviews on the topic dating back to the 1930s. masterorganicchemistry.com This reaction, which proceeds through the formation of an α-trihaloketone intermediate, highlights the profound effect of the carbonyl group on the acidity of the α-protons, facilitating halogenation. masterorganicchemistry.com

The development of methods for the stereocontrolled synthesis of halogenated compounds has been a long-standing goal in organic chemistry. nih.gov Early approaches relied on substrate control or the use of chiral auxiliaries to direct the stereochemical outcome of halogenation reactions. nih.gov The versatility of α-haloaldehydes and ketones as synthetic building blocks and precursors to heterocyclic compounds has been appreciated for a significant time. nih.gov While the synthesis and reactivity of α-halogenated ketones are well-established, the methodologies for their counterparts, such as β- and γ-halogenated ketones, have also been developed, though their reactivity patterns differ. acs.orgresearchgate.net

Current Research Landscape and Future Directions for 1 Chloro 4 Phenyl 2 Butanone

De Novo Synthesis Pathways

The creation of this compound from foundational precursors is dominated by strategies that introduce the chlorine atom at the C-1 position with high selectivity. These de novo pathways primarily involve the modification of 4-phenyl-2-butanone.

Regioselective Chlorination of 4-phenyl-2-butanone Derivatives

The most direct approach to synthesizing this compound is the α-chlorination of 4-phenyl-2-butanone, also known as benzylacetone. nih.govnih.govsigmaaldrich.comyoutube.comnist.gov This ketone possesses two enolizable positions, at C-1 (the methyl group) and C-3 (the methylene (B1212753) group adjacent to the phenyl moiety). The challenge lies in achieving regioselective chlorination at the C-1 position.

Direct halogenation of ketones is a fundamental transformation in organic chemistry. nih.govwikipedia.org However, achieving monohalogenation at the desired position can be complicated by issues such as polychlorination and the formation of isomeric mixtures. acs.org For an unsymmetrical ketone like 4-phenyl-2-butanone, acid-catalyzed halogenation typically favors substitution at the more substituted α-carbon (C-3), while base-catalyzed conditions favor the less-substituted, more acidic C-1 protons. wikipedia.org

Common reagents for direct chlorination include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

Sulfuryl Chloride (SO₂Cl₂): This reagent is often used for the α-chlorination of ketones. The reaction can be performed under neutral conditions or with a catalyst. While effective, controlling the reaction to prevent dichlorination can be challenging, and it may require careful optimization of reaction conditions such as temperature and stoichiometry. sci-hub.se In some protocols, using an excess of sulfuryl chloride under solvent-free conditions has been shown to be effective for producing dichloroketones, highlighting the need for precise control to obtain the mono-chlorinated product. sci-hub.se

N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride. rsc.orgresearchgate.netisca.in It is often used to avoid harsh acidic or basic conditions. The reaction typically proceeds via an enol or enolate intermediate. For regioselective chlorination of 4-phenyl-2-butanone at the C-1 position, base-catalyzed conditions would be theoretically favored to generate the kinetic enolate. Alternatively, acid-catalyzed conditions could be employed, though this may lead to a mixture of products.

Table 1: Direct Chlorination of Ketone Analogs

| Ketone Substrate | Chlorinating Agent | Solvent | Conditions | Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Acetophenone (B1666503) | Sulfuryl Chloride | No Solvent | 80 °C, 8 h | α,α-Dichloroacetophenone | 84 | sci-hub.se |

| Cyclohexanone | N-Chlorosuccinimide | Acetonitrile (B52724) | 19W CFL lamp, 24 h | 2-Chlorocyclohexanone | 85 | nih.gov |

| 2-Pentanone | Sulfuryl Chloride | CH₂Cl₂ | Reflux | Mixture of Chloro-2-pentanones | - | sci-hub.se |

This table presents data for analogous ketone chlorinations to illustrate typical conditions and reagents, as specific data for 4-phenyl-2-butanone was not detailed in the provided search results.

To improve selectivity and efficiency while using milder conditions, various catalytic methods for α-chlorination have been developed. These approaches often provide better control over regioselectivity and can even introduce chirality.

Photocatalysis: Photoexcited aryl ketones, such as acetophenone and benzophenone, can catalyze the direct chlorination of C(sp³)–H bonds using NCS as the chlorine source. nih.gov This method, activated by light from a simple compact fluorescent lamp (CFL), avoids the radical chain propagation mechanism of traditional methods, offering better reaction control. For a substrate like 4-phenyl-2-butanone, this could offer a pathway for chlorination under neutral and mild conditions. nih.gov

Organocatalysis: Small organic molecules can catalyze the enantioselective α-chlorination of carbonyl compounds. For instance, L-proline and its derivatives have been used to catalyze the reaction between aldehydes or ketones and NCS, yielding α-chloro products with high enantioselectivity. organic-chemistry.org Such methods could be adapted for the regioselective chlorination of 4-phenyl-2-butanone.

Other Catalytic Systems: A variety of metal and non-metal catalysts have been reported to facilitate α-chlorination. One study demonstrated the use of triphenylphosphine (B44618) sulfide (B99878) as a catalyst for the chlorination of arenes and heteroarenes with NCS, a method that could potentially be extended to ketones. galchimia.com Another approach involves using ceric ammonium (B1175870) nitrate (B79036) (CAN) to catalyze the α-chlorination of ketones with acetyl chloride. acs.org

Table 2: Catalytic α-Chlorination of Ketones

| Substrate | Catalyst | Chlorine Source | Solvent | Key Feature | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Various Ketones | Ceric Ammonium Nitrate (cat.) | Acetyl Chloride | Acetonitrile | Mild, chemoselective | 70-85 | acs.org |

| Cyclododecane | Acetophenone (cat.) | NCS | Acetonitrile | Photocatalytic, mild | 85 | nih.gov |

| Various Aldehydes | L-proline amide (cat.) | NCS | CH₂Cl₂ | Organocatalytic, enantioselective | 90-99 | organic-chemistry.org |

| Azaindoles | Triphenylphosphine sulfide (cat.) | NCS | Dichloroethane | Mild, effective for heterocycles | 66-81 | galchimia.com |

Synthesis via Olefin Functionalization

An alternative synthetic strategy involves starting with an unsaturated precursor and functionalizing the carbon-carbon double bond. For this compound, the logical precursor would be 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone). chemicalbook.comlobachemie.comnih.gov

The addition of hydrogen chloride (HCl) across the double bond of an α,β-unsaturated ketone like 4-phenyl-3-buten-2-one is governed by electronic effects. According to Markovnikov's rule, in an electrophilic addition, the proton (H⁺) adds to the carbon atom that has more hydrogen atoms, and the nucleophile (Cl⁻) adds to the more substituted carbon, which forms the more stable carbocation intermediate. oit.eduleah4sci.com

For 4-phenyl-3-buten-2-one, the double bond is between C-3 and C-4. The C-4 carbon is part of a benzylic system. Direct addition of HCl would involve protonation of the carbonyl oxygen, followed by chloride attack at the β-carbon (C-3) in a 1,4-conjugate addition, or direct protonation of the double bond. Protonation at C-3 would generate a benzylic carbocation at C-4, which is highly stabilized by the phenyl ring. Subsequent attack of the chloride ion would likely occur at C-4. Neither of these pathways—standard Markovnikov addition or conjugate addition—would yield the desired this compound, where the chlorine is at the C-1 position.

Anti-Markovnikov addition, which places the halogen at the less substituted carbon, is typically observed with HBr in the presence of peroxides via a free-radical mechanism and is not a common reaction for HCl. byjus.comlibretexts.org Therefore, the direct hydrochlorination of 4-phenyl-3-buten-2-one is not a synthetically viable route to this compound.

Complex molecular architectures can sometimes be accessed through reaction sequences involving the introduction of a halogen followed by a skeletal rearrangement. While no specific halogenation-rearrangement protocol leading directly to this compound has been detailed in the surveyed literature, general methodologies for α-haloketone synthesis can be considered.

One such general strategy involves the conversion of α-hydroxy ketones to α-chloro ketones. This can be achieved using reagents like tosyl chloride in the presence of a base, proceeding through an SN2 substitution mechanism. nih.gov Another approach is the Appel reaction, which converts alcohols to alkyl halides using a combination of a triarylphosphine and a halogen source. nih.gov

A different sequence starts from α-diazoketones, which can be generated from acid chlorides. These intermediates react with HCl to furnish the corresponding α-chloroketones in high yields. nih.gov Although these represent multi-step processes rather than classical rearrangements, they illustrate indirect pathways to α-chloroketones from different functional groups. The Favorskii rearrangement is a well-known reaction of α-haloketones, but it leads to carboxylic acid derivatives and is therefore not a synthetic route to α-haloketones. acs.org

Carbon-Carbon Bond Forming Reactions in the Construction of the 4-phenyl-2-butanone Skeleton

The formation of the carbon framework of 4-phenyl-2-butanone is a critical initial phase. Various classical and modern carbon-carbon bond-forming reactions are employed to assemble this structure from simpler, commercially available precursors.

Organometallic reagents, particularly Grignard and organolithium compounds, are powerful tools for creating carbon-carbon bonds. thermofisher.comlibretexts.org Their utility stems from the highly polarized carbon-metal bond, which renders the carbon atom strongly nucleophilic. thermofisher.com

One effective strategy involves the reaction of a benzyl (B1604629) organometallic reagent with an acetaldehyde (B116499) equivalent. For instance, benzylmagnesium bromide can be added to acetaldehyde, followed by oxidation of the resulting secondary alcohol, 4-phenyl-2-butanol (B1222856), to yield the desired 4-phenyl-2-butanone.

A more direct and widely cited method involves the reaction of an organometallic reagent with a nitrile. Specifically, benzylnitrile can be treated with ethylmagnesium bromide. vaia.com This reaction forms an imine salt intermediate, which upon acidic hydrolysis, yields 1-phenyl-2-butanone directly. vaia.com Organolithium reagents can be used in a similar fashion and are often more reactive than their Grignard counterparts. researchgate.net A significant challenge with these highly reactive reagents is the potential for side reactions and the strict requirement for anhydrous conditions. libretexts.org

| Route | Organometallic Reagent | Electrophile | Intermediate Product | Final Skeleton |

| A | Benzylmagnesium Bromide | Acetaldehyde | 4-Phenyl-2-butanol | 4-Phenyl-2-butanone |

| B | Ethylmagnesium Bromide | Benzylnitrile | Imine Salt | 4-Phenyl-2-butanone |

| C | Benzyllithium | Acetic Anhydride | 4-Phenyl-2-butanone | 4-Phenyl-2-butanone |

The Reformatsky reaction provides an alternative for C-C bond formation by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc. wikipedia.orgnumberanalytics.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, allowing for better functional group tolerance. wikipedia.orgorganic-chemistry.org To construct the 4-phenyl-2-butanone skeleton, benzaldehyde (B42025) can be reacted with an ethyl α-halopropionate (e.g., ethyl 2-bromopropanoate) and zinc. This forms a β-hydroxy ester, which can then be hydrolyzed, decarboxylated, and subjected to reduction to arrive at the target ketone. While versatile, the reaction can sometimes be sluggish and require activated zinc. numberanalytics.com

The Knoevenagel condensation involves the reaction of a compound with an active methylene group (a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone. wikipedia.org It is typically catalyzed by a weak base. wikipedia.org For this synthesis, benzaldehyde can be condensed with ethyl acetoacetate. The resulting product, an α,β-unsaturated keto-ester, can then undergo catalytic hydrogenation to reduce the double bond, followed by saponification and decarboxylation to yield 4-phenyl-2-butanone. This sequence is robust and high-yielding, making it a common strategy in organic synthesis. sci-hub.seorganic-chemistry.org

| Reaction Type | Starting Materials | Key Steps | Advantages | Limitations |

| Reformatsky | Benzaldehyde, Ethyl 2-bromopropanoate, Zinc | Formation of β-hydroxy ester, hydrolysis, decarboxylation | Tolerates ester groups wikipedia.org | Requires activated zinc; multi-step post-condensation |

| Knoevenagel | Benzaldehyde, Ethyl acetoacetate | Condensation, hydrogenation, saponification, decarboxylation | High yields, readily available starting materials | Multi-step process, potential for side reactions wikipedia.org |

Transformations of Related Phenyl-Substituted Aliphatic Compounds

Once a suitable four-carbon chain with a phenyl group is established, various transformations can be employed to install the ketone functionality at the C2 position and the chlorine atom at C1.

Oxidation and reduction are fundamental functional group interconversions in organic synthesis. imperial.ac.uk The most direct precursor to this compound is 1-chloro-4-phenyl-2-butanol. The oxidation of this secondary alcohol to the corresponding ketone can be achieved using a variety of oxidizing agents. A classic method involves the use of Jones reagent (chromium trioxide in sulfuric acid and acetone). prepchem.com For example, a solution of 1-chloro-4-(4-chlorophenyl)-2-butanol (B1590026) in acetone (B3395972) treated with Jones reagent yields the desired 1-chloro-4-(4-chlorophenyl)-2-butanone. prepchem.com

Alternatively, the parent ketone, 4-phenyl-2-butanone, can be synthesized first, followed by chlorination. The synthesis of 4-phenyl-2-butanone can be accomplished via the reduction of an unsaturated precursor. For instance, the selective reduction of the carbon-carbon double bond in trans-4-phenyl-3-buten-2-one provides 4-phenyl-2-butanone in high yield. nih.gov This precursor is readily available from the condensation of benzaldehyde and acetone. Biocatalytic methods, using enzymes like alcohol dehydrogenases, can also be employed for the oxidation of 4-phenyl-2-butanol to 4-phenyl-2-butanone. rsc.org

| Transformation | Precursor | Product | Reagent/Method | Reference |

| Oxidation | 1-Chloro-4-(4-chlorophenyl)-2-butanol | 1-Chloro-4-(4-chlorophenyl)-2-butanone | Jones Reagent | prepchem.com |

| Oxidation | 4-Phenyl-2-butanol | 4-Phenyl-2-butanone | Alcohol Dehydrogenase | rsc.org |

| Reduction | trans-4-Phenyl-3-buten-2-one | 4-Phenyl-2-butanone | Catalytic Hydrogenation | nih.gov |

Functional group interconversion (FGI) refers to the conversion of one functional group into another. imperial.ac.ukub.edu The key transformation to obtain the final product is the introduction of a chlorine atom at the C1 position, which is alpha to the carbonyl group. The α-chlorination of the parent ketone, 4-phenyl-2-butanone, is the most direct route. This can be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in an inert solvent or N-chlorosuccinimide (NCS) with a catalytic amount of acid. The enol or enolate form of the ketone acts as the nucleophile that attacks the electrophilic chlorine source.

Another FGI strategy involves starting with a precursor that already contains a functional group at the C1 position that can be converted to a chloride. For example, 1-hydroxy-4-phenyl-2-butanone (B8761000) could be synthesized and the primary hydroxyl group could then be converted to a chloride using reagents like thionyl chloride (SOCl₂) or triphenylphosphine in carbon tetrachloride. vanderbilt.edu This approach can sometimes offer better control and avoid side reactions associated with direct chlorination of the ketone.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green principles to minimize environmental impact. researchgate.net For the synthesis of this compound, this involves exploring alternative catalysts, solvents, and reaction pathways.

One area of focus is the replacement of hazardous reagents. For example, traditional oxidation methods using chromium-based reagents like Jones reagent prepchem.com are being replaced by greener alternatives such as catalytic oxidation using molecular oxygen or hydrogen peroxide with a suitable metal catalyst.

Biocatalysis offers a highly sustainable option. The use of enzymes, such as alcohol dehydrogenases for the oxidation of 4-phenyl-2-butanol, occurs in aqueous media under mild conditions and with high selectivity, reducing the need for protecting groups and minimizing waste. rsc.org

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. These reactions are fundamental in synthetic chemistry for creating new carbon-heteroatom bonds.

SN2 and SN1 Mechanistic Investigations

Nucleophilic substitution reactions on α-haloketones, such as this compound, can theoretically proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. However, extensive research indicates a strong preference for the SN2 pathway. youtube.commasterorganicchemistry.com

The SN1 mechanism involves the formation of a carbocation intermediate after the leaving group departs. nih.govrsc.org In the case of an α-haloketone, this would result in an α-carbonyl carbocation. This intermediate is significantly destabilized by the adjacent electron-withdrawing carbonyl group, which places a partial positive charge on the carbonyl carbon, creating an unfavorable electrostatic interaction with the adjacent carbocation. masterorganicchemistry.comlibretexts.org Consequently, the SN1 pathway is energetically unfavorable for α-halocarbonyl compounds. youtube.commasterorganicchemistry.com

Conversely, the SN2 mechanism, which involves a concerted, single-step process where the nucleophile attacks as the leaving group departs, is favored. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com The inductive effect of the carbonyl group increases the partial positive charge on the α-carbon, making it more electrophilic and enhancing its reactivity towards nucleophiles in an SN2 reaction compared to analogous alkyl halides. organic-chemistry.org

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) youtube.com |

| Mechanism | Stepwise (Carbocation intermediate) nih.gov | Concerted (Single transition state) masterorganicchemistry.com |

| Intermediate Stability | Highly unstable α-carbonyl carbocation masterorganicchemistry.comlibretexts.org | Transition state stabilized by solvent |

| Favored Pathway | Disfavored youtube.commasterorganicchemistry.com | Favored youtube.com |

| Stereochemistry | Racemization (if chiral) beilstein-journals.org | Inversion of configuration masterorganicchemistry.com |

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S, C-P)

The SN2 reactivity of this compound makes it a valuable precursor for synthesizing a variety of compounds through the formation of new carbon-heteroatom bonds.

Formation of Carbon-Nitrogen (C-N) Bonds: this compound reacts with various nitrogen-based nucleophiles. For instance, its reaction with primary or secondary amines leads to the formation of the corresponding α-amino ketones. mnstate.edu A specific example involves the reaction of the related 3-chloro-4-phenylbutan-2-one (B14708161) with thiourea (B124793), which results in the formation of a 2-aminothiazolium salt, a heterocyclic compound containing both C-N and C-S bonds. organic-chemistry.org The existence of 3-amino-1-chloro-4-phenyl-2-butanone also points to successful amination reactions. simsonpharma.com

Formation of Carbon-Oxygen (C-O) Bonds: The displacement of the chloride can be achieved using oxygen nucleophiles. Reactions with alkoxides (RO⁻) yield α-alkoxy ketones. chempedia.info This is a common strategy in Williamson ether synthesis-type reactions. byjus.com For example, reacting this compound with sodium methoxide (B1231860) would yield 1-methoxy-4-phenyl-2-butanone.

Formation of Carbon-Sulfur (C-S) Bonds: Sulfur nucleophiles, which are typically potent, readily react with α-haloketones. The reaction with thiols (RSH) or thiolate anions (RS⁻) produces α-thio ketones. As mentioned, the synthesis of 2-aminothiazoles from α-chloroketones and thiourea is a well-established method that involves the formation of a C-S bond. organic-chemistry.org

Formation of Carbon-Phosphorus (C-P) Bonds: The formation of a C-P bond can be accomplished by reacting this compound with a nucleophilic phosphorus reagent. A common method for creating C(sp³)–P bonds is the reaction of an alkyl halide with a metal phosphide, such as potassium diphenylphosphide (KPPh₂) or lithium diphenylphosphide (LiPPh₂). rsc.orgnih.gov The reaction would proceed via an SN2 mechanism, where the diphenylphosphide anion displaces the chloride to form the corresponding α-ketophosphine. These phosphines are often protected as phosphine-borane complexes to prevent oxidation during synthesis and purification. nih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Nitrogen (Amine) | Ammonia (NH₃), Diethylamine (Et₂NH) | α-Amino ketone mnstate.edu |

| Oxygen (Alkoxide) | Sodium Ethoxide (NaOEt) | α-Ethoxy ketone chempedia.info |

| Sulfur (Thiolate) | Sodium thiophenoxide (NaSPh) | α-Thio ketone |

| Phosphorus (Phosphide) | Potassium diphenylphosphide (KPPh₂) | α-Ketophosphine rsc.org |

Stereochemical Outcomes of Substitution Reactions

A key feature of the SN2 mechanism is its stereospecificity. The reaction proceeds through a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This leads to a predictable inversion of stereochemistry at the reaction center, an outcome known as a Walden inversion. nih.gov

If a chiral, enantiomerically pure sample of this compound were used (e.g., (R)-1-chloro-4-phenyl-2-butanone), the SN2 reaction would produce a product with the opposite configuration (e.g., an (S)-product). masterorganicchemistry.comnih.gov Since the SN1 pathway is energetically unfavorable, the formation of a racemic mixture, which is characteristic of SN1 reactions involving a planar carbocation intermediate, is not a significant outcome. beilstein-journals.org

Reactivity at the Ketone Carbonyl Group

The carbonyl group of this compound is electrophilic and can undergo nucleophilic addition reactions. This reactivity is a hallmark of ketones.

Nucleophilic Addition Reactions

A variety of nucleophiles can add to the carbonyl carbon. These reactions typically involve the formation of a tetrahedral alkoxide intermediate, which is then protonated in a subsequent step to yield the final alcohol product.

Hydride reduction of this compound involves the addition of a hydride ion (H⁻) to the carbonyl carbon. A significant consideration in this reaction is chemoselectivity—the selective reaction of the reagent with one functional group in the presence of another. The molecule contains both a ketone and an alkyl chloride.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly chemoselective for aldehydes and ketones and will not typically reduce less reactive functional groups like esters or alkyl halides under standard conditions. youtube.commasterorganicchemistry.com Therefore, the reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) results in the selective reduction of the ketone to a secondary alcohol, yielding 1-chloro-4-phenyl-2-butanol. masterorganicchemistry.com

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are much more reactive and less selective. libretexts.org While LiAlH₄ readily reduces ketones, it can also reduce alkyl halides, potentially leading to a mixture of products, including the desired halohydrin and the fully reduced product, 4-phenyl-2-butanol, through reductive dehalogenation.

The reduction of the prochiral ketone creates a new stereocenter at the C2 position. The hydride can attack from either the Re or Si face of the carbonyl group, leading to the formation of a racemic mixture of the two enantiomeric alcohols, (2R)-1-chloro-4-phenyl-2-butanol and (2S)-1-chloro-4-phenyl-2-butanol, assuming an achiral starting material. masterorganicchemistry.comvaia.com

| Hydride Reagent | Reactivity | Expected Major Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild, chemoselective for ketones masterorganicchemistry.com | 1-Chloro-4-phenyl-2-butanol |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, less selective libretexts.org | Mixture of 1-chloro-4-phenyl-2-butanol and 4-phenyl-2-butanol |

Organometallic Additions (Grignard, Organozinc)

Organometallic reagents, such as Grignard and organozinc compounds, are powerful nucleophiles that can add to the carbonyl group of this compound. The primary reaction is the 1,2-addition to the carbonyl, forming a tertiary alcohol. However, the presence of the α-chloro substituent can lead to competing pathways, including enolization and substitution.

Grignard reagents (R-MgX) are highly reactive and typically favor direct addition to the carbonyl group. This reaction proceeds through a nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation during aqueous workup to yield a tertiary chlorohydrin. The choice of Grignard reagent and reaction conditions can influence the yield and the potential for side reactions. For instance, sterically hindered Grignard reagents may favor acting as a base, leading to deprotonation at the C3 position.

Organozinc reagents (R2Zn or R-ZnX), being less reactive or "softer" than Grignard reagents, also add to the carbonyl group. Their lower basicity can sometimes offer better selectivity and reduce the incidence of side reactions like enolization.

Table 1: Organometallic Addition Reactions

| Reagent | Reactant | Conditions | Product | Description |

|---|

Addition of Nitrogen, Oxygen, and Sulfur Nucleophiles

Nitrogen, oxygen, and sulfur nucleophiles can react with this compound at two primary sites: the carbonyl carbon or the α-carbon bearing the chlorine atom (C1). The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Strong, hard nucleophiles may add to the carbonyl group, but the most common reaction with these heteroatomic nucleophiles is the SN2 substitution of the chloride ion at the C1 position. This displacement is facilitated by the adjacent carbonyl group, which can stabilize the transition state. For example, amines can react to form α-amino ketones, which are valuable synthetic intermediates. simsonpharma.comsimsonpharma.com Similarly, thiols and alkoxides can displace the chloride to form α-thio and α-alkoxy ketones, respectively.

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Reactant | Conditions | Product | Description |

|---|---|---|---|---|

| Ammonia (NH₃) | This compound | Ethanol, rt | 1-Amino-4-phenyl-2-butanone | SN2 displacement of chloride by the nitrogen nucleophile. |

| Sodium methoxide (NaOCH₃) | This compound | Methanol, rt | 1-Methoxy-4-phenyl-2-butanone | SN2 displacement of chloride by the oxygen nucleophile. |

| Sodium thiophenoxide (NaSPh) | This compound | DMF, rt | 1-(Phenylthio)-4-phenyl-2-butanone | SN2 displacement of chloride by the sulfur nucleophile. |

Enolate Chemistry and Alpha-Functionalization

The protons on the C3 methylene group of this compound are acidic due to their proximity to the electron-withdrawing carbonyl group. Treatment with a suitable base results in the formation of a ketone enolate, a key reactive intermediate for forming new carbon-carbon bonds at the α-position.

Aldol (B89426) Condensations and Related Reactions

The enolate of this compound can act as a nucleophile in aldol condensations. When reacted with an aldehyde or another ketone (the electrophile) in the presence of a base, it attacks the carbonyl carbon of the electrophile. iitk.ac.inmagritek.com The initial product is a β-hydroxy ketone, which may subsequently dehydrate, especially under acidic or heated conditions, to yield an α,β-unsaturated ketone.

In a crossed aldol condensation, where the enolate of this compound reacts with a non-enolizable aldehyde like benzaldehyde, a specific aldol adduct can be formed. iitk.ac.iniitk.ac.in The choice of base is crucial to selectively form the desired enolate and prevent self-condensation.

Table 3: Aldol Condensation

| Reactants | Base | Conditions | Product |

|---|---|---|---|

| This compound + Benzaldehyde | NaOH (cat.) | Ethanol, Water, rt | 1-Chloro-3-(hydroxy(phenyl)methyl)-4-phenyl-2-butanone |

| This compound + Acetone | LDA | THF, -78°C | 1-Chloro-3-(2-hydroxy-2-propanyl)-4-phenyl-2-butanone |

Alkylation and Acylation at the Alpha-Positions

The nucleophilic enolate generated from this compound can be readily alkylated or acylated. This process, known as α-functionalization, is a powerful method for elaborating the carbon skeleton. The reaction involves the formation of the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by the addition of an electrophilic alkyl or acyl halide. youtube.com

The enolate attacks the electrophile in an SN2 fashion, forming a new carbon-carbon bond at the C3 position. This method allows for the introduction of a wide variety of alkyl and acyl groups. The regioselectivity is controlled because the protons at C3 are significantly more acidic than any others in the molecule (excluding the C1 position, where deprotonation would be followed by other pathways).

Table 4: α-Alkylation and α-Acylation

| Reagents | Base | Conditions | Product | Description |

|---|

Rearrangement Reactions and Fragmentation Processes

Pinacol-Type Rearrangements

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or an aldehyde. wikipedia.orgmasterorganicchemistry.comchemicalbook.com While this compound is not a diol, it can be converted into a suitable precursor for this rearrangement.

For example, a Grignard reaction on this compound yields a 1-chloro-2-substituted-2-butanol derivative. This chlorohydrin can be converted into a 1,2-diol, for instance, by treatment with a base to form an epoxide, followed by acid-catalyzed ring-opening. Alternatively, a diol precursor could be synthesized through other routes.

Consider the hypothetical pinacol rearrangement of 1,2-dihydroxy-4-phenylbutane, a diol structurally related to the reduction product of our title compound. Upon treatment with strong acid (e.g., H₂SO₄), one of the hydroxyl groups is protonated and leaves as water, forming a carbocation. mychemblog.com A 1,2-hydride or 1,2-alkyl shift then occurs to the carbocation center, driven by the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl product.

In the rearrangement of a diol derived from this compound, such as 1-chloro-2-methyl-4-phenyl-2,3-butanediol , the migratory aptitude of the adjacent groups (hydride, methyl, chloromethyl, phenylethyl) would determine the final product. Generally, the group that can better stabilize the resulting positive charge will migrate. The typical migratory aptitude is Phenyl > Hydride > Alkyl. chemistrysteps.com Protonation would preferentially occur at the hydroxyl group that leads to the most stable carbocation. The subsequent migration of a group from the adjacent carbon leads to the rearranged ketone.

Beckmann and Baeyer-Villiger Rearrangements of Derivatives

While specific literature detailing the Beckmann and Baeyer-Villiger rearrangements for this compound is not extensively documented, the expected reactivity can be inferred from the well-established mechanisms of these name reactions on analogous α-chloro ketones.

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or a lactam. researchgate.netgoogle.com The first step would involve the conversion of this compound to its corresponding oxime derivative by reaction with hydroxylamine. google.com Due to the asymmetry of the ketone, a mixture of (E)- and (Z)-oximes could be formed. The rearrangement is typically catalyzed by acid (e.g., sulfuric acid, polyphosphoric acid) which protonates the hydroxyl group, converting it into a good leaving group (water). researchgate.netorganic-chemistry.org The key step involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom.

For the oxime of this compound, two possible amides could be formed depending on which group migrates: the chloromethyl group or the phenethyl group. The stereochemistry of the oxime intermediate dictates the product. Generally, the group with the higher migratory aptitude and the correct stereochemical orientation will rearrange.

Baeyer-Villiger Rearrangement: The Baeyer-Villiger oxidation converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a Lewis acid. researchgate.netgrafiati.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity of this insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. grafiati.com

In the case of this compound, the two groups are a chloromethyl group (a primary alkyl halide) and a phenethyl group (a primary alkyl). The phenethyl group (–CH₂CH₂Ph) is expected to have a higher migratory aptitude than the chloromethyl group (–CH₂Cl). Therefore, the oxygen atom would preferentially insert between the carbonyl carbon and the phenethyl group, yielding phenethyl chloroacetate.

Table 1: Expected Products from Rearrangement Reactions

| Reaction | Starting Material Derivative | Typical Reagents | Expected Major Product |

|---|---|---|---|

| Beckmann Rearrangement | This compound oxime | H₂SO₄ or PCl₅ | N-(phenethyl)chloroacetamide or N-(chloromethyl)-3-phenylpropanamide |

| Baeyer-Villiger Rearrangement | This compound | mCPBA | Phenethyl chloroacetate |

Thermal and Photochemical Transformations

The study of thermal and photochemical reactions provides insight into the stability of molecules and their behavior when subjected to energy input.

Thermal Transformations: Specific data on the thermal decomposition of this compound is scarce in the literature. Generally, α-haloketones can undergo dehydrohalogenation at elevated temperatures, especially in the presence of a base, to form α,β-unsaturated ketones. For this compound, this would require abstraction of a proton from the C3 position, which is activated by the carbonyl group, to yield 1-phenyl-1-penten-3-one. However, without specific experimental studies, the precise decomposition pathway and temperature thresholds remain theoretical.

Photochemical Transformations: The photochemistry of ketones is a well-studied field, with Norrish Type I and Type II reactions being the primary pathways. libretexts.orgyoutube.com

Norrish Type I (α-Cleavage): Upon absorption of UV light, the ketone can be promoted to an excited state, leading to homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. For this compound, two α-cleavage pathways are possible:

Cleavage of the C1-C2 bond to yield a chloromethyl radical (•CH₂Cl) and a 3-phenylpropanoyl radical (PhCH₂CH₂C•=O).

Cleavage of the C2-C3 bond to yield a phenethyl radical (PhCH₂CH₂•) and a chloroacetyl radical (ClCH₂C•=O). The resulting radicals can then undergo various subsequent reactions, such as decarbonylation, recombination, or disproportionation. youtube.com

Norrish Type II Reaction: This process involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical. In this compound, the γ-hydrogen is on the C4 carbon of the phenethyl group. This abstraction would lead to a biradical intermediate that could then either cyclize to form a cyclobutanol (B46151) derivative or fragment to produce acetone and styrene.

C-Cl Bond Cleavage: Another potential photochemical pathway is the homolytic cleavage of the carbon-chlorine bond, which is often weaker than C-C or C-H bonds. This would generate a ketone-based radical and a chlorine radical, which could initiate further radical chain reactions.

Table 2: Potential Photochemical Transformation Products

| Reaction Type | Key Intermediate | Potential Final Products |

|---|---|---|

| Norrish Type I | Acyl and alkyl/chloroalkyl radicals | 1,2-Dichloroethane, 1,4-diphenylbutane, 3-phenylpropanal |

| Norrish Type II | 1,4-Biradical | 1-chloro-2-methyl-1-phenylcyclobutanol, Acetone, Styrene |

| C-Cl Cleavage | 4-Phenyl-2-oxobutyl radical | 4-Phenyl-2-butanone, radical coupling products |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent substrate for synthesizing a variety of cyclic and heterocyclic compounds.

Intramolecular Cyclizations to Form Small Rings

The presence of an α-halogen and enolizable protons allows for base-mediated intramolecular cyclizations.

Favorskii Rearrangement: A classic reaction of α-haloketones with non-enolizable α'-protons is the Favorskii rearrangement, which occurs in the presence of a base (e.g., alkoxides). wikipedia.org For this compound, the C3 methylene protons are acidic and can be removed by a base to form an enolate. This enolate can then undergo intramolecular nucleophilic attack to displace the chloride ion, forming a highly strained cyclopropanone (B1606653) intermediate (2-phenethylcyclopropanone). This intermediate is typically not isolated but is attacked by the base (e.g., hydroxide (B78521) or alkoxide), leading to ring-opening. The ring-opening occurs to give the more stable carbanion, which would be at the carbon bearing the phenethyl group. Subsequent protonation yields a carboxylic acid (or ester) derivative. The expected product from this rearrangement would be 4-phenylbutanoic acid or its corresponding ester.

Epoxide Formation: A related transformation involves the initial reduction of the ketone to a secondary alcohol, forming 1-chloro-4-phenyl-2-butanol. Treatment of this chlorohydrin with a base, such as potassium hydroxide (KOH), readily promotes an intramolecular Sₙ2 reaction. google.comgoogle.com The alkoxide formed by deprotonation of the alcohol displaces the chloride ion, resulting in the formation of a small, three-membered heterocyclic ring: a substituted epoxide. This reaction typically proceeds with high yield to form (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivatives when starting from the corresponding amino-substituted chloroketone, indicating its utility in stereoselective synthesis. google.comgoogle.com

Table 3: Formation of Small Rings from this compound

| Reaction | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| Favorskii Rearrangement | 1. NaOH or NaOR 2. H₃O⁺ | 2-Phenethylcyclopropanone | 4-Phenylbutanoic acid (or ester) |

| Epoxide Formation | 1. NaBH₄ 2. KOH | 1-Chloro-4-phenyl-2-butanol | 2-(2-Phenylethyl)oxirane |

Intermolecular Cycloaddition Reactions

α-Haloketones are valuable building blocks in intermolecular reactions that construct larger heterocyclic systems. A prominent example is the Hantzsch thiazole (B1198619) synthesis. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide.

In this context, this compound can react with a simple thioamide like thioacetamide (B46855) (CH₃CSNH₂) or thiourea (H₂NCSNH₂). The mechanism involves the initial nucleophilic attack by the sulfur atom of the thioamide on the carbon bearing the chlorine atom (C1), displacing the chloride. The resulting intermediate then undergoes intramolecular cyclization via condensation between the nitrogen atom of the thioamide and the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of a substituted thiazole ring. This method provides a straightforward route to 2-amino or 2-methyl-4-(phenethyl)-5-methylthiazole derivatives, which are scaffolds of interest in medicinal chemistry. nih.gov

Synthesis of Fused and Bridged Ring Systems

The carbon skeleton of this compound can be utilized as a foundation for constructing more complex polycyclic architectures, such as fused and bridged ring systems.

Fused Ring Systems: While direct intramolecular cyclization onto the phenyl ring is challenging, derivatives of the starting material can be employed. For example, a known synthetic route involves the conversion of a related substrate, 3-phenylpropionyl chloride, into 1-diazo-4-phenyl-2-butanone. orgsyn.org This diazo ketone, upon treatment with a rhodium(II) catalyst, can undergo intramolecular C-H insertion into the aromatic ring. This reaction, a type of Buchner ring expansion, can lead to the formation of a fused seven-membered ring system, specifically a substituted hydroazulenone. orgsyn.orgnih.gov This demonstrates a potential pathway from a this compound-derived structure to a complex fused bicyclic system.

Bridged Ring Systems: The synthesis of bridged ring systems from this compound would likely require a multi-step approach. A hypothetical strategy could involve converting the ketone into a diene. For instance, the ketone could be subjected to a Wittig reaction to introduce a double bond, and the chloro-substituent could be eliminated to form a second double bond, yielding a phenyl-substituted hexadiene. This diene could then participate in an intramolecular Diels-Alder reaction, provided the tether connecting the diene and dienophile is of appropriate length and stereochemistry, to form a bicyclic bridged system. Such strategies, while complex, highlight the potential of using this compound as a starting point for advanced molecular architectures.

1 Chloro 4 Phenyl 2 Butanone As a Versatile Building Block in Organic Synthesis

Precursor for Diverse Carbonyl-Containing Compounds

The presence of the α-chloro ketone moiety in 1-chloro-4-phenyl-2-butanone is key to its role as a precursor for other carbonyl compounds. Through reactions such as the Favorskii rearrangement, the carbon skeleton can be manipulated to yield carboxylic acids and their derivatives. Furthermore, targeted reduction and oxidation sequences can be employed to access the corresponding aldehydes.

A significant application of this compound is its conversion to carboxylic acids, esters, and amides via the Favorskii rearrangement. This reaction typically proceeds through a cyclopropanone (B1606653) intermediate formed upon treatment of the α-halo ketone with a base. The subsequent nucleophilic attack on the cyclopropanone by the base leads to the rearranged product.

The choice of base is crucial in determining the final product. The use of a hydroxide (B78521) base, such as sodium hydroxide, leads to the formation of a carboxylic acid. When an alkoxide is employed as the base, the corresponding ester is obtained. Similarly, the use of an amine as the base results in the formation of an amide.

| Base | Nucleophile | Product |

| Hydroxide (e.g., NaOH) | OH⁻ | Carboxylic Acid |

| Alkoxide (e.g., NaOR') | R'O⁻ | Ester |

| Amine (e.g., R'₂NH) | R'₂N⁻ | Amide |

This table summarizes the outcome of the Favorskii rearrangement of this compound with different bases.

The conversion of this compound to the corresponding aldehyde, 4-phenyl-2-butenal, requires a two-step synthetic sequence. The first step involves the selective reduction of the ketone functionality to a secondary alcohol. This can be achieved using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to afford the chlorohydrin intermediate, 1-chloro-4-phenyl-2-butanol. libretexts.org

Subsequent oxidation of the newly formed secondary alcohol to an aldehyde completes the transformation. A variety of oxidizing agents can be employed for this purpose, with pyridinium (B92312) chlorochromate (PCC) being a common choice for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Intermediate for the Construction of Substituted Phenylbutanone Derivatives

This compound serves as a scaffold for the synthesis of a variety of substituted phenylbutanone derivatives. These modifications can include the introduction of chirality and the attachment of complex side chains at various positions on the molecule.

The synthesis of chiral derivatives of 4-phenyl-2-butanone can be achieved through asymmetric transformations of the ketone functionality. While direct asymmetric reduction of this compound is challenging, a common strategy involves the initial conversion of the chloro-ketone to the parent ketone, 4-phenyl-2-butanone. This can be accomplished through a dehalogenation reaction.

Once 4-phenyl-2-butanone is obtained, several methods can be employed to introduce chirality:

Asymmetric Reduction: The ketone can be enantioselectively reduced to a chiral alcohol using various catalysts. Biocatalytic reductions, for example using Saccharomyces cerevisiae, have been shown to produce chiral 4-phenyl-2-butanol (B1222856) with high enantiomeric excess.

Bioamination: Transaminases can be used to convert 4-phenyl-2-butanone into the corresponding chiral amine, (R)-4-phenylbutan-2-amine, a valuable chiral building block. researchgate.net

| Transformation | Reagent/Catalyst | Chiral Product |

| Asymmetric Reduction | Saccharomyces cerevisiae | (S)-4-phenyl-2-butanol |

| Bioamination | Transaminase | (R)-4-phenylbutan-2-amine |

This table illustrates methods for the synthesis of chiral derivatives from 4-phenyl-2-butanone.

The introduction of complex side chains onto the 4-phenyl-2-butanone framework can be achieved through the generation of an enolate from the parent ketone, 4-phenyl-2-butanone. The α-protons adjacent to the carbonyl group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. mnstate.edu

This enolate can then react with a variety of electrophiles in SN2 reactions to form new carbon-carbon bonds at the α-position. This allows for the introduction of a wide range of alkyl, aryl, and other functionalized side chains. libretexts.org For example, the acetoacetic ester synthesis can be adapted to introduce an ethyl group at the α-position, followed by further alkylation to introduce more complex side chains.

Application in the Construction of Aliphatic and Aromatic Scaffolds

This compound is a valuable precursor for the construction of both aliphatic and aromatic ring systems. Its ability to be transformed into various reactive intermediates allows for its participation in a range of cyclization reactions.

For instance, this compound can be converted into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which are key substrates for well-established ring-forming reactions.

Synthesis of Heterocyclic Scaffolds: 1,3-Dicarbonyl compounds, which can be conceptually derived from this compound, are classic precursors for the synthesis of five-membered heterocycles such as pyrazoles. The Knorr pyrazole (B372694) synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comyoutube.comresearchgate.net Similarly, 1,3-dicarbonyl compounds can react with amidines to form six-membered pyrimidine (B1678525) rings. organic-chemistry.org

Synthesis of Carbocyclic Scaffolds: The 4-phenyl-2-butanone skeleton can be utilized in the Robinson annulation, a powerful method for the formation of six-membered rings. mdpi.com In this reaction, an α,β-unsaturated ketone (a Michael acceptor) reacts with a ketone enolate (a Michael donor) in a tandem Michael addition and intramolecular aldol (B89426) condensation sequence to form a cyclohexenone derivative. This compound can be a precursor to either the Michael acceptor (via elimination to form benzylideneacetone) or the Michael donor (via enolate formation from 4-phenyl-2-butanone).

| Ring System | Key Reaction | Precursor from this compound |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl derivative |

| Pyrimidine | Pyrimidine Synthesis | 1,3-Dicarbonyl derivative |

| Cyclohexenone | Robinson Annulation | α,β-Unsaturated ketone or Ketone enolate |

This table highlights the application of this compound in the synthesis of cyclic scaffolds.

Contribution to the Synthesis of Natural Product Frameworks

The structural cores of many natural products are intricate heterocyclic and carbocyclic systems. The strategic application of this compound provides an efficient entry point to a variety of these complex skeletons. Its utility stems from the dual reactivity of the α-chloro and ketone functionalities, which allows for sequential or tandem reactions to construct ring systems.

The electrophilic nature of the carbon atom bearing the chlorine and the carbonyl carbon in this compound makes it a prime candidate for reactions with a diverse range of nucleophiles. This reactivity is fundamental to its role in the formation of various skeletal architectures. For instance, in the construction of five-membered heterocyclic rings, this compound can react with binucleophilic reagents. The initial nucleophilic attack often occurs at the α-carbon, displacing the chloride, followed by an intramolecular condensation involving the ketone, leading to the formation of a new ring system.

One notable application is in the Hantzsch thiazole (B1198619) synthesis and its variations, where the α-haloketone moiety reacts with a thioamide or a related sulfur-containing nucleophile. This reaction proceeds via an initial alkylation at the sulfur atom, followed by cyclization and dehydration to afford the corresponding thiazole ring. The phenylethyl side chain of this compound is then incorporated into the final structure, providing a lipophilic substituent that can be crucial for the biological activity of the target molecule.

Furthermore, this building block is instrumental in the synthesis of other heterocyclic systems such as imidazoles, oxazoles, and their fused derivatives. By carefully selecting the reaction partner, chemists can direct the cyclization pathway to achieve the desired heterocyclic core. The general reaction schemes often involve the formation of key carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, demonstrating the compound's versatility.

Below is a table summarizing the types of skeletal frameworks that can be accessed using this compound and the general reaction types involved.

| Target Skeletal Framework | General Reaction Type | Key Bond Formations |

| Five-membered Heterocycles (e.g., Thiazoles, Imidazoles) | Condensation/Cyclization | C-N, C-S |

| Fused Heterocyclic Systems | Tandem Alkylation/Cyclization | C-N, C-C |

| Poly-substituted Carbocycles | Alkylation/Rearrangement | C-C |

Utility in the Synthesis of Advanced Materials Precursors

The application of this compound extends beyond the realm of natural product synthesis into the field of materials science. Its unique chemical structure makes it a valuable precursor for the synthesis of monomers and functional organic molecules that are the building blocks of advanced materials.

In the domain of polymer chemistry, the development of monomers with specific functional groups is crucial for creating materials with tailored properties. This compound can be chemically modified to introduce polymerizable groups. For example, the reactive α-chloro group can be substituted by a nucleophile containing a vinyl or acrylic functionality. The resulting molecule retains the phenylethyl and ketone moieties while now possessing a polymerizable double bond.

These newly synthesized monomers can then undergo polymerization or copolymerization to produce a variety of functional polymers. The pendant phenylethyl and carbonyl groups within the polymer chain can influence the material's properties, such as its thermal stability, solubility, and optical characteristics. The general strategy involves the transformation of the initial building block into a polymerizable derivative, as outlined in the table below.

| Initial Building Block | Modification Reaction | Resulting Monomer Type | Potential Polymer Property |

| This compound | Nucleophilic substitution with a vinyl-containing nucleophile | Styrenic or acrylic monomer | Enhanced thermal stability |

| This compound | Reduction of ketone followed by esterification with a polymerizable acid chloride | Acrylate or methacrylate (B99206) monomer | Modified refractive index |

Functional organic molecules are at the heart of many advanced technologies, including organic electronics and sensor applications. The chemical scaffold of this compound provides a platform for the synthesis of such molecules. The presence of the phenyl ring, the ketone, and the reactive chloro group allows for a wide range of chemical transformations to build molecular complexity.

For instance, the phenyl group can be further functionalized through electrophilic aromatic substitution to introduce electron-donating or electron-withdrawing groups, thereby tuning the electronic properties of the molecule. The ketone can be a site for condensation reactions to create larger conjugated systems, which are often desirable for applications in organic electronics. The α-chloro position serves as a handle for introducing other functional groups or for coupling with other molecular fragments. Through a series of well-designed synthetic steps, this compound can be converted into precursors for photoactive or electroactive materials, demonstrating its significance as a versatile starting material in the development of new organic functional materials.

Advanced Spectroscopic and Chromatographic Techniques for Research on 1 Chloro 4 Phenyl 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Chloro-4-phenyl-2-butanone. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and fundamental data for structural analysis. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the butanone chain. Protons adjacent to the carbonyl group (at C3) and the chloromethyl group (at C1) would appear at characteristic downfield shifts due to the electron-withdrawing effects of these functionalities. libretexts.orgoregonstate.edu Similarly, the ¹³C NMR spectrum would display signals for each unique carbon, with the carbonyl carbon (C2) appearing significantly downfield (>190 ppm). oregonstate.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.netomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the protons on C3 and C4, confirming the ethyl linkage between the carbonyl group and the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. youtube.com This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could provide insights into the preferred spatial arrangement of the phenyl ring relative to the butanone chain.

Interactive Table: Predicted NMR Data and 2D Correlations for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | -CH₂Cl | ~4.2 | ~50 | C2 | - |

| 2 | -C=O | - | ~205 | - | - |

| 3 | -CH₂- | ~3.0 | ~45 | C2, C4, Phenyl C(ipso) | H4 |

| 4 | -CH₂- | ~2.9 | ~30 | C2, C3, Phenyl C(ipso), Phenyl C(ortho) | H3 |

| Phenyl | Ar-H | ~7.2-7.3 | ~126-129 | C3, C4 | Each other |

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. researchgate.net For molecules that can exist in multiple conformations that interconvert rapidly, DNMR can be used to determine the energy barriers and rates of these processes. unibas.it

In this compound, rotation around the single bonds, particularly the C3-C4 bond and the C4-phenyl bond, could be subject to rotational barriers. At low temperatures, this rotation might slow down sufficiently on the NMR timescale, leading to the observation of distinct signals for protons or carbons that are equivalent at room temperature. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. unibas.it By analyzing the changes in the NMR lineshape as a function of temperature, kinetic parameters such as the free energy of activation (ΔG‡) for the rotational process can be calculated. These studies provide valuable information on the molecule's conformational flexibility and preferred shapes in solution.

In situ NMR, or reaction monitoring by NMR, allows for the real-time observation of a chemical reaction as it proceeds directly within the NMR tube. nih.govmpg.de This non-invasive technique provides a wealth of information on reaction kinetics, the formation of transient intermediates, and the identities of products and byproducts. researchgate.netchemrxiv.org

For this compound, in situ NMR could be employed to study a variety of transformations. For example, in a nucleophilic substitution reaction at the C1 position (displacing the chloride), one could monitor the disappearance of the reactant's characteristic -CH₂Cl signal and the simultaneous appearance of new signals corresponding to the product. By acquiring spectra at regular time intervals, the concentration of reactants and products can be quantified over time, allowing for the determination of reaction rates and orders. This method is particularly powerful as it provides direct structural evidence for all species present in the reaction mixture without the need for separation or quenching. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact mass of the molecular ion. From this exact mass, a unique elemental composition can be calculated. For this compound, HRMS would confirm the molecular formula C₁₀H₁₁ClO by matching the experimentally measured mass to the calculated theoretical mass (182.0498 g/mol ). sigmaaldrich.com This technique is definitive in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. nih.gov The fragmentation of this compound is governed by the functional groups present: a ketone, an alkyl chloride, and a phenyl group.

Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, two primary α-cleavage events are possible:

Cleavage of the C1-C2 bond, resulting in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a phenylethyl acylium ion.

Cleavage of the C2-C3 bond, leading to the loss of a phenylethyl radical (•CH₂CH₂Ph) and the formation of a chloromethyl acylium ion.

Another significant fragmentation pathway for aromatic compounds containing a benzyl (B1604629) group is the cleavage of the benzylic bond (C4-phenyl), which is less likely, or more commonly, cleavage beta to the ring to form a stable benzyl or tropylium (B1234903) cation (m/z 91). whitman.edu The presence of the chlorine atom also introduces characteristic isotopic patterns (due to ³⁵Cl and ³⁷Cl) in the mass spectrum for any fragment containing chlorine. Loss of a neutral HCl molecule is also a possible fragmentation pathway. miamioh.edu

Interactive Table: Predicted Key MS/MS Fragments of this compound (M⁺• at m/z 182/184)

| m/z (for ³⁵Cl) | Lost Neutral Fragment | Proposed Fragment Structure | Fragmentation Pathway |

| 146 | HCl | [C₁₀H₁₀O]⁺• | Loss of Hydrogen Chloride |

| 133 | •CH₂Cl | [C₉H₉O]⁺ | α-cleavage (C1-C2) |

| 91 | C₄H₄ClO• | [C₇H₇]⁺ | Cleavage and rearrangement to Tropylium ion |

| 77 | C₄H₄ClO• + CH₂ | [C₆H₅]⁺ | Phenyl cation |

| 49 | C₉H₉O• | [CH₂Cl]⁺ | α-cleavage (C2-C3) |

By systematically analyzing these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Reaction Mixture Analysis

Hyphenated mass spectrometry (MS) techniques are powerful tools for the analysis of complex reaction mixtures, combining the separation capabilities of chromatography with the detection and identification power of mass spectrometry. asdlib.orgijprajournal.com For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for the analysis of thermally stable and volatile compounds. In a typical GC-MS analysis of a reaction mixture containing this compound, the sample is first vaporized and separated on a GC column. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly sensitive and specific detector. researchgate.net The mass spectrometer ionizes the molecules, commonly using Electron Ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation. For this compound, key fragmentation patterns would be expected, aiding in its identification within a mixture. The molecular ion peak [M]+• would be observed at m/z 182/184, reflecting the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is highly effective for compounds that are not suitable for GC due to low volatility or thermal instability. humanjournals.com LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. ijprajournal.com This is particularly useful for monitoring the progress of reactions involving this compound, allowing for the identification of reactants, intermediates, and products in the liquid phase. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used, which often result in less fragmentation and a more prominent molecular ion peak, simplifying the identification of components in a complex matrix. humanjournals.com

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Formula of Fragment | Significance |

|---|---|---|---|

| 182/184 | Molecular Ion | [C₁₀H₁₁ClO]⁺• | Confirms molecular weight and presence of chlorine. |

| 147 | [M - Cl]⁺ | [C₁₀H₁₁O]⁺ | Loss of a chlorine radical. |

| 133 | [M - CH₂Cl]⁺ | [C₉H₉O]⁺ | Alpha-cleavage adjacent to the carbonyl group. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Characteristic fragment for compounds containing a benzyl group. |

| 43 | Acetyl Cation | [CH₃CO]⁺ | Cleavage of the bond between C2 and C3. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule like this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uhcl.edu The specific frequencies of radiation that are absorbed correspond to the vibrational modes of the molecule's functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its structure. The most prominent peak would be the strong carbonyl (C=O) stretch of the ketone group, typically appearing in the range of 1715-1740 cm⁻¹. libretexts.org Other key absorptions would include the C-Cl stretch, aromatic C=C stretching bands, and C-H stretching vibrations for both the aromatic ring and the aliphatic chain.

Raman Spectroscopy is a complementary light scattering technique. ustc.edu.cn While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). aps.org The resulting frequency shifts in the scattered light provide information about the vibrational modes of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of non-polar bonds, such as the aromatic ring's C=C bonds, which often give strong Raman signals. The technique is also less sensitive to interference from water, which can be an advantage when analyzing aqueous reaction mixtures.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C=O Stretch | Ketone | 1715 - 1740 (Strong) | Moderate |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 (Medium) | Strong |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 3000 (Medium) | Strong |

| C=C Stretch (In-ring) | Phenyl Ring | 1450 - 1600 (Medium-Weak) | Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 (Strong) | Moderate |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to study molecules containing chromophores—functional groups capable of absorbing UV or visible light.

In this compound, the key chromophores are the phenyl ring and the carbonyl group. The phenyl ring gives rise to strong absorptions in the UV region, typically with a primary band around 205 nm and a secondary, less intense band around 260 nm, which shows fine vibrational structure. The carbonyl group exhibits a weak n→π* transition at a longer wavelength (around 280-300 nm) and a strong π→π* transition at a shorter wavelength (below 200 nm).

Beyond structural confirmation, UV-Vis spectroscopy is a powerful tool for studying reaction kinetics. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or a product over time, the rate of the reaction can be determined. For instance, if this compound is consumed in a reaction that modifies the phenyl or carbonyl chromophore, the corresponding change in the UV-Vis spectrum can be used to calculate the reaction rate constant.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of the atoms can be determined.

While a crystal structure for this compound itself may not be readily available, this technique is indispensable for characterizing its solid derivatives or co-crystals. eurjchem.com For example, if this compound is used to synthesize a new, crystalline compound, X-ray crystallography can provide unambiguous proof of its structure. mdpi.commdpi.com The resulting data includes precise bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and the intermolecular interactions (such as hydrogen bonds or π-stacking) that govern its packing in the solid state.

Chromatographic Techniques for Purification, Separation, and Purity Assessment

Chromatography is essential for separating the components of a mixture, purifying compounds, and assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of compounds like this compound. Method development involves optimizing several parameters to achieve efficient separation from impurities or other reactants.

A typical approach would utilize reversed-phase HPLC, where the stationary phase is non-polar (e.g., a C18 column) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analytes between the two phases. Due to its phenyl group and alkyl chain, this compound is relatively non-polar and would be well-retained on a C18 column.

Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl chromophore absorbs strongly (e.g., ~254 nm). By developing a gradient elution method (where the mobile phase composition is changed over time), it is possible to separate this compound from both more polar and less polar impurities with high resolution. The area of the peak in the resulting chromatogram is proportional to the concentration, allowing for quantitative purity assessment. rasayanjournal.co.in

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the method of choice for separating and analyzing volatile compounds. nist.gov this compound, being a moderately volatile ketone, is well-suited for GC analysis. This technique is highly effective for assessing the purity of a sample and for analyzing the volatile components of a reaction mixture.